molecular formula C9H9ClO2 B13442747 3-(4-Chlorophenoxy)propanal CAS No. 138977-77-2

3-(4-Chlorophenoxy)propanal

Cat. No.: B13442747
CAS No.: 138977-77-2
M. Wt: 184.62 g/mol
InChI Key: RTHYQTNEJIKYCN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)propanal is an organic compound that belongs to the class of aldehydes It features a chlorophenoxy group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chlorophenoxy)propanal can be synthesized through the oxidation of 3-(4-Chlorophenoxy)propanol. The oxidation process typically involves the use of oxidizing agents such as potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄). The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Chlorophenoxy)propanoic acid.

    Reduction: 3-(4-Chlorophenoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenoxy)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the chlorophenoxy group may interact with hydrophobic regions of biomolecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)propanol: The alcohol derivative of 3-(4-Chlorophenoxy)propanal.

    3-(4-Chlorophenoxy)propanoic acid: The carboxylic acid derivative formed by the oxidation of this compound.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related chlorophenoxy compound used as a herbicide.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenoxy)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHYQTNEJIKYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567463
Record name 3-(4-Chlorophenoxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138977-77-2
Record name 3-(4-Chlorophenoxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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